![molecular formula C17H17N3O4 B2759089 N1-(2-cyanophenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide CAS No. 1795413-68-1](/img/structure/B2759089.png)
N1-(2-cyanophenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of furan platform chemicals (FPCs), which are directly available from biomass . Protodeboronation of pinacol boronic esters is also a method used in the synthesis of related compounds .Molecular Structure Analysis
The molecular formula of the compound is C15H13N3O3, and it has a molecular weight of 283.287. The structure likely involves a furan ring, given the presence of “furan-2-yl” in the name of the compound.Chemical Reactions Analysis
The compound may be involved in reactions transforming non-chiral furans to chiral furans . It might also participate in reactions involving the protodeboronation of pinacol boronic esters .Scientific Research Applications
- Pinacol Boronic Esters : Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, as well as in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Intermediate for Pyridine N-Oxides : The compound can be used as an intermediate in the synthesis of pyridine N-oxides. A convenient four-step procedure yields the key intermediate, which can then be further transformed into pyridine N-oxides .
- Polysubstituted Pyran Derivatives : Researchers have utilized related compounds for the synthesis of 2-amino-3-cyano-pyran derivatives. These derivatives exhibit interesting pharmacological properties and may find applications in drug development .
Organic Synthesis and Catalysis
Pyridine N-Oxides Synthesis
Pharmacological Studies
Future Directions
The future directions for this compound could involve further exploration of its potential applications in various fields of research and industry. The use of biomass-derived furans in the synthesis of such compounds suggests potential for sustainable and environmentally-friendly manufacturing processes .
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-17(23,9-13-6-4-8-24-13)11-19-15(21)16(22)20-14-7-3-2-5-12(14)10-18/h2-8,23H,9,11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYOYKIHOLFWPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC=CC=C2C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide |
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